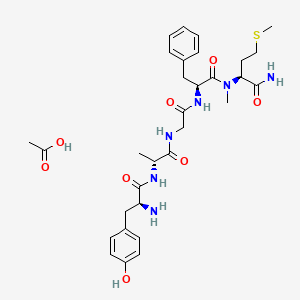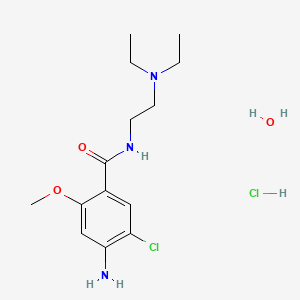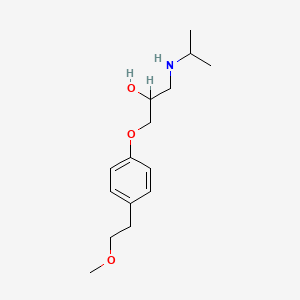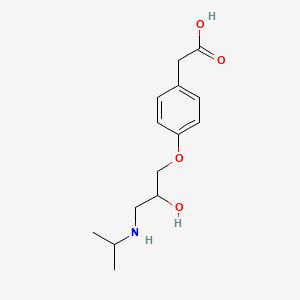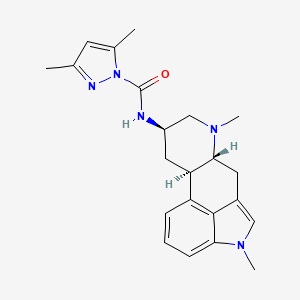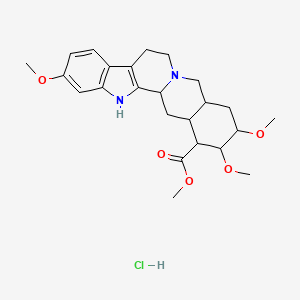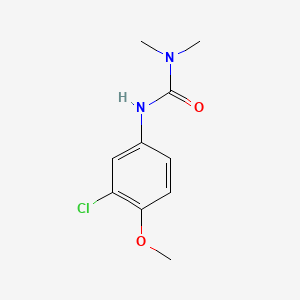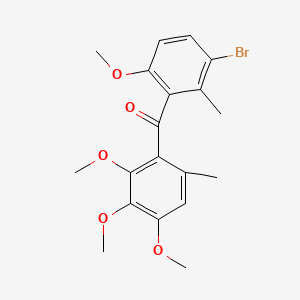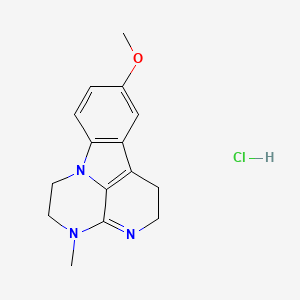
Mifobate
Overview
Description
Mifobate, also known as SR-202, is a potent and specific antagonist of the peroxisome proliferator-activated receptor gamma (PPARγ). This compound is known for its antiobesity and antidiabetic effects. It selectively inhibits thiazolidinedione-induced PPARγ transcriptional activity without affecting the basal or ligand-stimulated transcriptional activity of PPARα, PPARβ, or the farnesoid X receptor .
Mechanism of Action
Target of Action
Mifobate, also known as SR-202, is a potent and specific antagonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .
Mode of Action
This compound selectively inhibits Thiazolidinedione (TZD)-induced PPARγ transcriptional activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PPARγ pathway. By selectively inhibiting TZD-induced PPARγ transcriptional activity, this compound can modulate the expression of genes involved in lipid metabolism, adipogenesis, and glucose homeostasis .
Pharmacokinetics
It is noted that this compound differs from classical hypolipidemic drugs in its chemical structure, physicochemical characteristics, and pharmacokinetics .
Result of Action
The inhibition of PPARγ transcriptional activity by this compound results in anti-obesity and anti-diabetic effects . It inhibits PPARγ-dependent adipocyte differentiation and growth in vitro and in vivo . Moreover, it improves insulin sensitivity in diabetic ob/ob mice and increases HDL levels in rats in vivo .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Mifobate interacts with PPARγ, a key regulator of lipid metabolism and glucose homeostasis . By antagonizing PPARγ, this compound can inhibit the differentiation and growth of adipocytes, cells specialized in storing energy as fat . This interaction with PPARγ is selective and does not affect other PPAR subtypes or FXR .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits PPARγ-dependent adipocyte differentiation and growth both in vitro and in vivo . By antagonizing PPARγ, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with PPARγ . It selectively inhibits the transcriptional activity of PPARγ induced by TZD . This inhibition can lead to changes in gene expression, particularly genes involved in lipid metabolism and glucose homeostasis .
Dosage Effects in Animal Models
In animal models, specifically ob/ob mice, this compound administered at a dosage of 400 mg/kg for 20 days has been shown to increase insulin sensitivity . Information on the effects of this compound at different dosages and any potential toxic or adverse effects at high doses is not currently available.
Metabolic Pathways
This compound is involved in the PPARγ pathway, a critical regulator of lipid metabolism and glucose homeostasis . Detailed information on the specific metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, is not currently available.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mifobate can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The detailed synthetic route typically involves the use of organic solvents and reagents to achieve the desired chemical structure. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and compliance with regulatory standards. The compound is typically produced in solid form and stored under specific conditions to preserve its stability .
Chemical Reactions Analysis
Types of Reactions: Mifobate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms with different chemical properties.
Substitution: this compound can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Mifobate has a wide range of scientific research applications, including:
Chemistry: Used as a research tool to study the inhibition of PPARγ and its effects on various biochemical pathways.
Biology: Investigated for its role in adipocyte differentiation and fat deposition.
Medicine: Explored for its potential therapeutic effects in treating obesity and type 2 diabetes.
Industry: Utilized in the development of antiobesity and antidiabetic drugs.
Comparison with Similar Compounds
Troglitazone: A thiazolidinedione that activates PPARγ but has been withdrawn from the market due to safety concerns.
Rosiglitazone: Another thiazolidinedione that activates PPARγ and is used to treat type 2 diabetes.
Pioglitazone: A thiazolidinedione that activates PPARγ and is used for its antidiabetic effects.
Uniqueness of Mifobate: this compound is unique in its selective inhibition of PPARγ without affecting other PPAR subtypes or the farnesoid X receptor. This selectivity reduces the risk of side effects associated with non-specific PPAR modulation. Additionally, this compound has shown promising antiobesity and antidiabetic effects in preclinical studies .
Properties
IUPAC Name |
[(4-chlorophenyl)-dimethoxyphosphorylmethyl] dimethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClO7P2/c1-15-20(13,16-2)11(19-21(14,17-3)18-4)9-5-7-10(12)8-6-9/h5-8,11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHUQHAPWMNBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(C1=CC=C(C=C1)Cl)OP(=O)(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045741 | |
| Record name | Mifobate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76541-72-5 | |
| Record name | Mifobate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76541-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mifobate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076541725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mifobate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIFOBATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKA4OVV12E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



